molecular formula C21H20O3 B1620855 2-(4-Pentylbenzoyl)-1-benzofuran-5-carbaldehyde CAS No. 300665-10-5

2-(4-Pentylbenzoyl)-1-benzofuran-5-carbaldehyde

Cat. No. B1620855
CAS RN: 300665-10-5
M. Wt: 320.4 g/mol
InChI Key: GJTUOBWRJOLPGS-UHFFFAOYSA-N
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Description

2-(4-Pentylbenzoyl)-1-benzofuran-5-carbaldehyde , also known by its chemical structure, is an organic compound with the molecular formula C₁₂H₁₅ClO . It belongs to the class of benzoyl derivatives and contains a benzofuran ring. The compound exhibits a colorless to light yellow clear liquid appearance .


Synthesis Analysis

The synthesis of 2-(4-Pentylbenzoyl)-1-benzofuran-5-carbaldehyde involves the reaction of 4-Pentylbenzoyl chloride (also known as 4-Amylbenzoyl chloride ) with a suitable benzofuran derivative. The chlorination of the benzoyl group results in the formation of the target compound. Detailed synthetic pathways and reaction conditions can be found in relevant literature .


Molecular Structure Analysis

The compound’s molecular structure consists of a benzofuran ring fused with a benzoyl group. The 4-pentyl substituent is attached to the benzoyl moiety. The molecular weight of 2-(4-Pentylbenzoyl)-1-benzofuran-5-carbaldehyde is approximately 210.70 g/mol .


Chemical Reactions Analysis

The compound may participate in various chemical reactions, including nucleophilic substitutions, acylations, and condensations. Investigating its reactivity with different nucleophiles and electrophiles would provide valuable insights into its chemical behavior .


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 136°C at 3.2 mmHg .
  • Flash Point : 113°C .
  • Specific Gravity : 1.06 (at 20°C/20°C) .
  • NMR Spectroscopy : Confirm the compound’s structure using nuclear magnetic resonance (NMR) techniques .

Safety and Hazards

  • Precautionary Measures :
    • Handle with protective gear .

properties

IUPAC Name

2-(4-pentylbenzoyl)-1-benzofuran-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3/c1-2-3-4-5-15-6-9-17(10-7-15)21(23)20-13-18-12-16(14-22)8-11-19(18)24-20/h6-14H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTUOBWRJOLPGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383468
Record name 2-(4-pentylbenzoyl)-1-benzofuran-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Pentylbenzoyl)-1-benzofuran-5-carbaldehyde

CAS RN

300665-10-5
Record name 2-(4-pentylbenzoyl)-1-benzofuran-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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